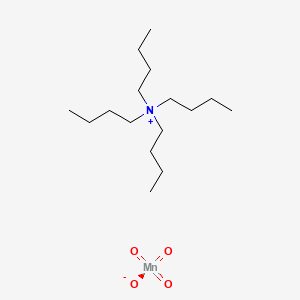
2-Azidopyridin
Übersicht
Beschreibung
2-Azidopyridine, also known as 2-Azidopyridine, is a useful research compound. Its molecular formula is C5H4N4 and its molecular weight is 120.11 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Azidopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Azidopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azidopyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Derivaten
2-Azidopyridin wird zur Synthese verschiedener Derivate verwendet. Zum Beispiel wurden 9 verschiedene this compound-, 2-Azidopyrimidin- und 2-Azidochinoxalinderivate in einem kontinuierlichen Fließsystem erfolgreich synthetisiert . Dieser Prozess ist sicher und führt in den meisten Fällen zu reinen Produkten .
Glaser-Hay-Reaktion
this compound wurde in der Glaser-Hay-Reaktion eingesetzt. Eine katalytische Kombination eines this compound-Analogs, 4-Azido-5H-pyrrolo[3,2-d]pyrimidin, und CuI ergab homogekoppelte Produkte von terminalen Alkinen, ohne Spuren von Triazol . Diese Reaktion arbeitet unter milden Bedingungen und hat einen breiten Substratbereich .
Fließchemie
Fließchemie ist ein weiteres Gebiet, in dem this compound Anwendung findet. Sie ist ein effektives Werkzeug zur Synthese und Verwendung gefährlicher und explosiver Chemikalien . In Fließreaktoren mit kleinem Durchmesser verhindern guter Wärme- und Stofftransport lokale Hotspots und Nebenreaktionen .
Inline-Extraktion
this compound wird in Inline-Extraktionsverfahren eingesetzt. Dies ermöglicht die Umwandlung von this compound in einer nachfolgenden Staudinger-Reaktion in einem angeschlossenen Fließreaktor, ohne manuelle Handhabung des gefährlichen Azids .
Azid-Tetrazol-Tautomerie
Das Gleichgewicht von this compound mit einem Tetrazol-Isomer wurde für seine Nützlichkeit in verschiedenen Reaktionen genutzt . Dieses Gleichgewicht kann unter bestimmten Bedingungen zur Azidform verschoben werden .
Synthese von 1,3-Dijinen
Die Betonung auf kohlenhydratbasierten Substraten, die an eine propargylische Gruppe angehängt sind, führte zu 1,3-Dijinen in guten bis ausgezeichneten Ausbeuten . Dies ist eine weitere Anwendung von this compound im Bereich der organischen Synthese .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that azidopyridines, in general, have been used in the synthesis of various derivatives with potential pharmacological activities
Mode of Action
For instance, a catalytic combination of a 2-azidopyridine analogue and CuI can afford homo-coupled products of terminal alkynes . This suggests that 2-Azidopyridine might interact with its targets through similar chemical reactions, leading to changes in the targets or their functions.
Biochemical Pathways
Imidazopyridines, a class of compounds that includes 2-azidopyridine, have been found to influence many cellular pathways necessary for the proper functioning of cells These pathways include those involved in cell proliferation, survival, and apoptosis
Pharmacokinetics
Tools like ADMETlab 2.0 and ADME calculator can be used to predict these properties for 2-Azidopyridine. Further experimental studies are needed to confirm these predictions.
Result of Action
It’s known that azidopyridines can participate in various chemical reactions, which might lead to changes in the targets or their functions
Eigenschaften
IUPAC Name |
2-azidopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c6-9-8-5-3-1-2-4-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIABUJYZLNKYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449938 | |
| Record name | 2-azidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39910-65-1 | |
| Record name | 2-azidopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azidopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














